molecular formula C5H2Br2IN B1400602 2,5-Dibromo-4-iodopyridine CAS No. 1061357-86-5

2,5-Dibromo-4-iodopyridine

Cat. No.: B1400602
CAS No.: 1061357-86-5
M. Wt: 362.79 g/mol
InChI Key: JHAWIJLEDSUTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C₅H₂Br₂IN. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which makes it a valuable intermediate in the synthesis of various complex molecules.

Safety and Hazards

The safety information for 2,5-Dibromo-4-iodopyridine indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Mechanism of Action

Target of Action

It’s known that halogenated pyridines, such as 2,5-dibromo-4-iodopyridine, are often used in organic synthesis as building blocks or intermediates . They can participate in various chemical reactions to form complex structures, indicating their potential role in interacting with a wide range of molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-iodopyridine typically involves a two-step halogenation process. Initially, pyridine undergoes bromination to form 2,5-dibromopyridine. This intermediate is then subjected to iodination to yield the final product, this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of catalysts to facilitate the halogenation reactions.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the substituents introduced. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridines.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms, which provide a balance of reactivity and stability. This dual halogenation allows for a broader range of chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2,5-dibromo-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAWIJLEDSUTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-4-iodopyridine
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-4-iodopyridine
Reactant of Route 3
2,5-Dibromo-4-iodopyridine
Reactant of Route 4
Reactant of Route 4
2,5-Dibromo-4-iodopyridine
Reactant of Route 5
Reactant of Route 5
2,5-Dibromo-4-iodopyridine
Reactant of Route 6
2,5-Dibromo-4-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.